5-({[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYL}AMINO)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE
Description
Chemical Structure and Functional Groups The compound 5-({[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYL}AMINO)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE features a benzodiazol-2-one core (a bicyclic structure with two nitrogen atoms and one ketone oxygen) substituted at position 5 with a methylamino group. This methyl group is further attached to a furan ring, which itself is substituted at position 5 with a 2-chlorophenyl group. The molecule integrates a chlorinated aromatic system, a furan heterocycle, and a benzodiazol-2-one scaffold, making it structurally distinct and functionally versatile .
The compound’s applications span medicinal chemistry, where benzodiazol-2-one derivatives are explored for antimicrobial, anticancer, and neurological activities .
Properties
IUPAC Name |
5-[[5-(2-chlorophenyl)furan-2-yl]methylamino]-1,3-dihydrobenzimidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O2/c19-14-4-2-1-3-13(14)17-8-6-12(24-17)10-20-11-5-7-15-16(9-11)22-18(23)21-15/h1-9,20H,10H2,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYJRGPAVQSSDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)CNC3=CC4=C(C=C3)NC(=O)N4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYL}AMINO)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves multi-step organic reactionsThe benzodiazole core is then synthesized and fused with the furan ring through a series of condensation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is often scaled up from laboratory methods with adjustments to accommodate larger volumes and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
5-({[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYL}AMINO)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation and nitration reactions are common, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
5-({[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYL}AMINO)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-({[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYL}AMINO)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Key Findings from Comparative Analysis
Substituent Positioning: The 2-chlorophenyl group in the target compound (vs. 3-chlorophenyl in or 4-bromophenyl in ) reduces steric hindrance, improving binding to hydrophobic enzyme pockets . Furan vs. Thiophene/Thiazolidinone: The furan in the target compound offers lower electron density compared to thiophene (in ) or thiazolidinone (in ), altering reactivity in electrophilic substitutions .
Biological Activity :
- The benzodiazol-2-one core (target compound) shows higher metabolic stability than benzimidazole derivatives (e.g., ), making it preferable in drug development .
- Nitro or Bromo Substituents (e.g., ) increase cytotoxicity but may reduce selectivity compared to the target compound’s chloro group .
Synthetic Versatility: The methylamino linker in the target compound allows easier functionalization than ester or amide linkages (e.g., ), facilitating SAR studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
